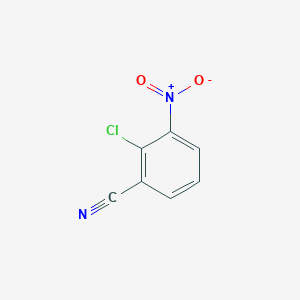

2-Chloro-3-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZYMTWFJLEBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618024 | |

| Record name | 2-Chloro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-24-3 | |

| Record name | 2-Chloro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3-nitrobenzonitrile: Synthesis, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 2-Chloro-3-nitrobenzonitrile. It delves into its core chemical properties, validated synthesis protocols, reactivity profile, and its strategic applications in various fields of chemical science.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound featuring a nitrile, a nitro group, and a chlorine atom attached to a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in targeted organic synthesis.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 34662-24-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Chloro-3-cyanonitrobenzene | [2][3] |

| Molecular Formula | C₇H₃ClN₂O₂ | [1] |

| Molecular Weight | 182.56 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 97-101 °C | [2] |

| Density | 1.47 g/cm³ | [2] |

| Storage | Store at room temperature, sealed in a dry environment. | [2][3] |

Synthesis and Mechanistic Insights

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution, requiring careful control of regiochemistry to achieve the desired 1,2,3-substitution pattern. The primary and most cited industrial method involves the dehydration of the corresponding benzoic acid derivative.

Protocol 1: Synthesis from 2-Chloro-3-nitrobenzoic Acid

This protocol describes a robust method for preparing this compound from its carboxylic acid precursor. The reaction relies on the conversion of the carboxylic acid to a nitrile, a fundamental transformation in organic synthesis.

Causality of Reagent Selection:

-

2-Chloro-3-nitrobenzoic acid: The starting material that already possesses the required chloro and nitro substituents in the correct positions.

-

Phosphorus pentachloride (PCl₅): A powerful chlorinating and dehydrating agent. It reacts with the methanesulfonamide and the benzoic acid to form key intermediates.

-

Methanesulfonamide (CH₃SO₂NH₂): Acts as the nitrogen source for the nitrile group in a complex reaction cascade.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine 2-Chloro-3-nitrobenzoic acid (0.1 M), methanesulfonamide (0.1 M), and phosphorus pentachloride (0.2 M).

-

Initial Reaction: Gently heat the mixture under a nitrogen atmosphere. An evolution of hydrogen chloride gas will be observed as the temperature rises to approximately 60°C.

-

Distillation: Increase the temperature to 180-185°C. This facilitates the core reaction and allows for the distillation of phosphorus oxychloride as a byproduct. Maintain this temperature for approximately 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Carefully add crushed ice and neutralize with a dilute ammonium hydroxide solution. This will precipitate the crude product.

-

Purification: Filter the solid crude product, wash thoroughly with water, and dry. For high-purity material, recrystallization from an aqueous ethanol solution is recommended. The final product, this compound, is obtained as a yellow solid.

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Transformation Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The strong electron-withdrawing nature of the ortho-nitro and meta-cyano groups significantly influences the chemistry of the aromatic ring and the chlorine substituent.

-

Nitro Group (-NO₂): This group can be readily reduced to an amino group (-NH₂) using standard reducing agents like stannous chloride (SnCl₂) or catalytic hydrogenation. This transformation is pivotal, as it introduces a nucleophilic center, opening pathways for the synthesis of various heterocyclic compounds.[1]

-

Nitrile Group (-CN): The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common scaffold in medicinal chemistry.[4]

-

Chloro Group (-Cl): The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) due to the powerful electron-withdrawing effect of the adjacent nitro group.[5] This allows for its displacement by a variety of nucleophiles (e.g., amines, alkoxides), providing a direct route to more complex derivatives. It can also participate in transition-metal-catalyzed cross-coupling reactions.[5]

Caption: Reactivity map of this compound.

Applications in Research and Development

The unique trifunctional nature of this compound makes it a strategic intermediate in several high-value chemical industries.

-

Pharmaceutical Synthesis: Its primary application is as a scaffold for the synthesis of complex molecules in drug discovery. The ability to selectively manipulate the three functional groups allows for the construction of diverse molecular libraries. It is a key precursor for various heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs).[1][5] Furthermore, studies have suggested that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism.[1]

-

Agrochemicals: The compound serves as an intermediate in the development of modern pesticides and herbicides, where the nitroaromatic scaffold can contribute to the biological activity of the final product.[1]

-

Material Science: Nitroaromatic compounds are known to participate in π-π stacking interactions. This property makes this compound a candidate for research into novel organic electronic materials, liquid crystals, and specialty polymers where specific electronic properties are desired.[1]

Safety, Handling, and Toxicology

Due to its reactive functional groups, this compound must be handled with appropriate care in a laboratory setting. The following information is synthesized from safety data for the compound and its close isomers.

Table 2: GHS Hazard and Safety Information

| Category | Information | Reference |

| Signal Word | Warning | [3] |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[2]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 dust mask or higher-level respirator.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

References

- Buy this compound | 34662-24-3. (n.d.). Smolecule.

- CAS 34662-24-3 this compound. (n.d.). Alfa Chemistry.

- This compound. (n.d.). Chongqing Chemdad Co., Ltd.

- This compound | 34662-24-3. (n.d.). Benchchem.

- This compound - CAS:34662-24-3. (n.d.). Sunway Pharm Ltd.

- Preparation of benzonitriles. (1973). US Patent 3,742,014.

-

Immediately Dangerous to Life or Health (IDLH) Value Profile. (n.d.). CDC/NIOSH. Retrieved from [Link]

- How to Synthesize 4-CHLORO-3-NITROBENZONITRILE? (n.d.). Guidechem.

Sources

2-Chloro-3-nitrobenzonitrile molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-3-nitrobenzonitrile: Synthesis, Reactivity, and Applications

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring a nitrile, a nitro group, and a chlorine atom on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its applications for researchers, scientists, and professionals in drug development and materials science.

Core Physicochemical Properties

This compound, with the CAS Number 34662-24-3, is a solid organic compound at room temperature, sometimes appearing as a yellow crystalline substance.[1][2] The strategic placement of electron-withdrawing groups on the aromatic ring dictates its chemical behavior and synthetic potential.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Chloro-3-cyanonitrobenzene | [3][4] |

| CAS Number | 34662-24-3 | [1][3] |

| Molecular Formula | C₇H₃ClN₂O₂ | [1][3][4] |

| Molecular Weight | 182.56 g/mol | [1][3][4] |

| Melting Point | 97-101 °C | [2][3] |

| Density | 1.47 g/cm³ | [3] |

Molecular Structure

The structure of this compound features a benzene ring substituted at positions 1, 2, and 3 with a cyano (-C≡N) group, a chloro (-Cl) atom, and a nitro (-NO₂) group, respectively.

Caption: 2D structure of this compound.

Synthesis Protocol

The preparation of this compound is reliably achieved through the dehydration of the corresponding benzoic acid derivative. The following protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.[4]

Reaction Scheme: 2-Chloro-3-nitrobenzoic acid → this compound

Causality of Reagent Choice: This transformation is effectively a dehydration of the carboxylic acid's amide derivative. The combination of methanesulphonamide and phosphorus pentachloride (PCl₅) is a powerful system for this conversion. Initially, PCl₅ converts the carboxylic acid to its more reactive acid chloride. This intermediate then reacts with methanesulphonamide. Subsequent heating with excess PCl₅ facilitates the dehydration of the resulting N-sulfonyl amide intermediate to the final nitrile product, evolving HCl, POCl₃, and SO₂Cl₂ as byproducts.

Experimental Protocol

Materials:

-

2-Chloro-3-nitrobenzoic acid (0.1 M)

-

Methanesulphonamide (0.1 M)

-

Phosphorus pentachloride (0.2 M)

-

Crushed Ice

-

Dilute Ammonium Hydroxide

-

Aqueous Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a reaction vessel equipped for heating and gas evolution (under a nitrogen atmosphere in a fume hood), combine 2-Chloro-3-nitrobenzoic acid (20.2g, 0.1M), methanesulphonamide (9.5g, 0.1M), and phosphorus pentachloride (42g, 0.2M).

-

Heating: Gently heat the mixture. Evolution of hydrogen chloride gas will be observed over a temperature range of 10-60°C.

-

Reaction Progression: Continue heating the mixture to 185°C and maintain this temperature for 30 minutes. During this time, phosphorus oxychloride will distill from the reaction mixture.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding crushed ice and dilute ammonium hydroxide to precipitate the crude product.

-

Isolation: Filter the solid, crude this compound from the solution. Wash the solid with water until the filtrate is neutral.

-

Purification: Dry the crude product and recrystallize it from aqueous ethanol to yield the purified this compound. A melting point of 104°C for the purified product has been reported via this method.[4]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the powerful electron-withdrawing effect of the ortho-nitro group.[5] This effect is critical, as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[6][7] This reactivity allows for the displacement of the chloride by a wide range of nucleophiles (e.g., alkoxides, amines, thiols), providing a direct route to various disubstituted benzonitrile derivatives.[5]

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine using standard conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C).[1][2] This transformation yields 2-chloro-3-aminobenzonitrile, a key precursor for the synthesis of heterocyclic compounds like quinazolines and benzimidazoles, which are common scaffolds in medicinal chemistry.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[8][9] It can also be converted into other functional groups, providing a broad range of synthetic possibilities.[1]

Applications in Research and Drug Development

This compound is primarily utilized as a strategic building block in the synthesis of more complex molecules.[1][2]

-

Pharmaceutical Intermediates: Its trifunctional nature makes it an ideal starting point for constructing novel heterocyclic systems and other scaffolds for drug discovery. The ability to sequentially modify the three reactive sites allows for the systematic exploration of chemical space. While specific drugs derived from this exact isomer are not broadly documented, the general class of substituted chlorobenzonitriles are crucial in synthesizing antimalarial, anti-inflammatory, and analgesic compounds.[10][11]

-

Agrochemicals: Halogenated nitroaromatics are established precursors for agrochemicals, including pesticides and herbicides.[1][5]

-

Materials Science: The electron-deficient aromatic ring and potential for π-π stacking interactions make nitroaromatic compounds like this one candidates for investigation in the development of novel organic electronic materials.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers like 2-chloro-5-nitrobenzonitrile and 2-chloro-4-nitrobenzonitrile provide a strong basis for assessing its hazards.[3][12] It should be handled with care in a well-ventilated fume hood by trained personnel.

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][12] | pictogram: GHS07 |

| Skin Irritation | Causes skin irritation.[3][12] | pictogram: GHS07 |

| Eye Irritation | Causes serious eye irritation.[3][12] | pictogram: GHS07 |

| Target Organ Toxicity | May cause respiratory irritation.[3][12] | pictogram: GHS07 |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[2][3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]

References

-

This compound. Chemdad. [Link]

- Preparation of benzonitriles.

-

The Crucial Role of 2-Chlorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. Htdchem. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Benzonitrile | PDF. Scribd. [Link]

-

EXP13 Hydrolysis of Benzonitrile | PDF. Scribd. [Link]

Sources

- 1. Buy this compound | 34662-24-3 [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 5. This compound | 34662-24-3 | Benchchem [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. nbinno.com [nbinno.com]

- 11. htdchem.com [htdchem.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic data for 2-Chloro-3-nitrobenzonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-nitrobenzonitrile

Authored by: A Senior Application Scientist

This document provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₃ClN₂O₂), a key intermediate in various synthetic applications, including pharmaceuticals and material science.[1] The verification of its molecular structure is paramount for ensuring the integrity of subsequent research and development processes. This guide leverages fundamental principles and comparative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a detailed spectroscopic fingerprint of the molecule, offering field-proven insights for researchers, scientists, and drug development professionals.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.[2] For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. The three aromatic protons are influenced by the strong electron-withdrawing effects of the nitrile (-CN), nitro (-NO₂), and chloro (-Cl) groups. This deshielding effect shifts their resonances downfield. The expected splitting pattern arises from spin-spin coupling between adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| H-5 | 7.6 - 7.8 | Triplet (t) | J ≈ 8.0 |

| H-6 | 8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

Causality Behind Assignments: The proton at the C-6 position is predicted to be the most downfield due to the combined deshielding effects of the adjacent electron-withdrawing cyano and chloro groups. The proton at C-4 is deshielded by the adjacent nitro group. The proton at C-5, being meta to all three substituents, is expected to be the most upfield of the three.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the unique electronic environment of the molecule. The chemical shifts are highly dependent on the attached functional groups.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-CN | 115 - 118 | Nitrile carbon, characteristically shielded.[2] |

| C-1 (C-CN) | 110 - 115 | Carbon bearing the nitrile group. |

| C-2 (C-Cl) | 133 - 136 | Carbon bearing the chloro group. |

| C-3 (C-NO₂) | 148 - 152 | Carbon bearing the nitro group, significantly downfield. |

| C-4 | 125 - 128 | Aromatic CH. |

| C-5 | 130 - 133 | Aromatic CH. |

| C-6 | 135 - 138 | Aromatic CH, downfield due to proximity to -CN and -Cl. |

Causality Behind Assignments: The carbon attached to the nitro group (C-3) is expected to be the most deshielded and thus furthest downfield among the ring carbons. The nitrile carbon itself (-C≡N) also has a characteristic chemical shift.[2] The remaining carbons are assigned based on established substituent chemical shift effects.

Experimental Protocol: NMR Analysis

A robust NMR analysis requires meticulous sample preparation and standardized instrument parameters.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[2]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) inside a 5 mm NMR tube.[2] The choice of solvent is critical as it can influence chemical shifts.[3][4]

-

Referencing: Modern spectrometers typically lock onto the deuterium signal of the solvent.[3] The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) serves as a secondary internal reference.[3][5] For the highest accuracy, an internal standard like tetramethylsilane (TMS) can be used (δ 0.00 ppm).[6]

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 300 MHz or higher) at a constant temperature (e.g., 298 K).

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction.

Diagram 1: NMR Sample Preparation and Analysis Workflow

Caption: Standard workflow for NMR sample preparation and data analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

The IR spectrum of this compound is dominated by strong absorptions from the nitrile and nitro groups.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2225 - 2240 | Strong, Sharp |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Very Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Very Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| C-Cl | Stretch | 700 - 800 | Medium to Strong |

Causality Behind Assignments: The C≡N triple bond stretch gives a sharp and intense peak in a relatively clean region of the spectrum, making it a highly diagnostic feature.[2] The two distinct, strong peaks for the nitro group are due to its asymmetric and symmetric stretching modes. These absorptions are reliable indicators of the presence of these functional groups. The C-Cl stretch appears in the fingerprint region and can be harder to assign definitively without comparative analysis.

Experimental Protocol: IR Analysis

For solid samples like this compound, Attenuated Total Reflectance (ATR) and the KBr pellet method are the most common sampling techniques.[7][8] ATR is often preferred due to its minimal sample preparation.[7]

Step-by-Step Methodology (KBr Pellet Technique):

-

Grinding: Finely grind approximately 1-2 mg of the solid sample with an agate mortar and pestle.[9]

-

Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly with the sample.[9] KBr is used as it is transparent in the mid-IR region.[7]

-

Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[9]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Diagram 2: Decision Workflow for IR Sampling Technique

Caption: Decision tree for selecting an appropriate IR sampling method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues from its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that generates extensive fragmentation, which can be useful for structural determination.[10][11]

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₇H₃ClN₂O₂. The molecular weight is approximately 182.56 g/mol .[1][12] A key feature in the mass spectrum will be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[13] This results in two molecular ion peaks:

-

M⁺: The peak for the molecule containing ³⁵Cl.

-

M+2: A peak approximately one-third the intensity of M⁺, corresponding to the molecule containing ³⁷Cl.

This M/M+2 pattern is a definitive indicator of the presence of one chlorine atom in the ion.

Fragmentation Pattern

Under electron ionization, the molecular ion (a radical cation) is highly energetic and undergoes fragmentation to form more stable ions.[14][15]

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z (for ³⁵Cl) | Ion Identity / Proposed Loss | Notes |

|---|---|---|

| 182 | [M]⁺ | Molecular ion. Exhibits M+2 peak at m/z 184. |

| 152 | [M - NO]⁺ | Loss of nitric oxide. |

| 136 | [M - NO₂]⁺ | Loss of a nitro radical, often a favorable fragmentation. |

| 101 | [M - NO₂ - Cl]⁺ | Subsequent loss of a chlorine radical. |

| 108 | [M - Cl - CN]⁺ | Loss of chlorine and cyanide radicals. |

Causality Behind Fragmentation: The fragmentation pathways are driven by the formation of stable neutral molecules or radicals. The loss of the NO₂ group is a common pathway for nitroaromatic compounds. Subsequent loss of Cl or CN from the resulting chlorobenzonitrile or nitrobenzonitrile radical cation would lead to the other observed fragments. Comparing the spectrum to known data for compounds like 2-chlorobenzonitrile can help validate these pathways.[16]

Experimental Protocol: EI-MS Analysis

General Workflow:

-

Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, often via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[14] This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[15]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Diagram 3: Electron Ionization Mass Spectrometry (EI-MS) Process

Caption: Schematic workflow of an Electron Ionization Mass Spectrometer.

Conclusion: A Unified Spectroscopic Identity

The unambiguous characterization of this compound is achieved by synthesizing the data from NMR, IR, and MS.

-

NMR confirms the carbon-hydrogen framework and the specific 1,2,3-substitution pattern on the benzene ring.

-

IR provides definitive evidence for the presence of the key nitrile (C≡N) and nitro (NO₂) functional groups through their strong, characteristic absorptions.

-

MS establishes the correct molecular weight (182.56 g/mol ) and confirms the presence of a single chlorine atom via the distinct M/M+2 isotopic pattern.

Together, these techniques provide a self-validating system, delivering a unique spectroscopic fingerprint that is essential for quality control, reaction monitoring, and regulatory compliance in any scientific endeavor involving this compound.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Electron impact ionization (EI; EI-MS). (n.d.). UCLA, Illustrated Glossary of Organic Chemistry. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi, Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Retrieved from [Link]

-

Electron ionization. (n.d.). Wikipedia. Retrieved from [Link]

-

Introduction to Electron Impact Ionization for GC–MS. (n.d.). LCGC International. Retrieved from [Link]

-

2-Chloro-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Interpreting Electron Ionization Mass Spectra. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Foley, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Benzonitrile, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

2-CHLORO-3-NITROBENZOIC ACID. (n.d.). precisionFDA. Retrieved from [Link]

-

This compound. (n.d.). Chemdad. Retrieved from [Link]

-

2-Chloro-4-nitrobenzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone. (2024). NIH. Retrieved from [Link]

-

Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. (2024). Journal of the American Chemical Society. Retrieved from [Link]

-

Syllabus for Chemistry (SCQP08). (n.d.). National Testing Agency. Retrieved from [Link]

Sources

- 1. Buy this compound | 34662-24-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. edinst.com [edinst.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Illustrated Glossary of Organic Chemistry - Electron impact ionization (EI; EI-MS) [chem.ucla.edu]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Benzonitrile, 2-chloro- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-nitrobenzonitrile from 2-chloro-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the synthesis of 2-chloro-3-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science.[1] Authored from the perspective of a Senior Application Scientist, this document goes beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen synthetic strategy. Every protocol is designed as a self-validating system, ensuring clarity, reproducibility, and a deep understanding of the process.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of more complex organic molecules. The presence of three distinct functional groups—a nitrile, a chloro group, and a nitro group—on the aromatic ring provides multiple avenues for further chemical modification. The nitro group can be readily reduced to an amine, and the nitrile group can be converted to other functional groups, making it a versatile precursor for the synthesis of various heterocyclic compounds, many of which are of significant interest in medicinal chemistry.[1][2] Additionally, the electronic properties imparted by the electron-withdrawing nitro and cyano groups, along with the chloro substituent, make this molecule a subject of interest in materials science.[1]

This guide will detail a robust and reliable two-step synthesis of this compound, starting from the commercially available 2-chloro-3-nitrobenzoic acid. The synthesis involves the initial conversion of the carboxylic acid to the corresponding primary amide, 2-chloro-3-nitrobenzamide, followed by dehydration to yield the target nitrile.

Overall Synthetic Workflow

The synthesis of this compound from 2-chloro-3-nitrobenzoic acid is a two-stage process. The first stage is the formation of the intermediate, 2-chloro-3-nitrobenzamide, through the conversion of the carboxylic acid to an acyl chloride followed by amidation. The second stage involves the dehydration of the amide to the desired nitrile.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2-Chloro-3-nitrobenzamide

The first stage of the synthesis is the conversion of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-nitrobenzamide. This is achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Mechanistic Rationale

The conversion of a carboxylic acid to a primary amide is a two-step process when using thionyl chloride.

-

Formation of the Acyl Chloride: The carboxylic acid is first activated by converting it to an acyl chloride. The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride is an excellent reagent for this transformation because it converts the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.[3][4][5]

-

Amidation of the Acyl Chloride: The resulting acyl chloride is highly electrophilic and readily reacts with a nucleophile like ammonia. The reaction proceeds via a nucleophilic acyl substitution mechanism. Ammonia attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A second equivalent of ammonia acts as a base to deprotonate the nitrogen, yielding the primary amide and ammonium chloride.[6][7][8]

Caption: Mechanism of amide formation from a carboxylic acid.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-nitrobenzamide

Materials and Equipment:

-

2-Chloro-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Concentrated ammonium hydroxide (NH₄OH)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Formation of 2-Chloro-3-nitrobenzoyl Chloride:

-

In a fume hood, to a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitrobenzoic acid (1 equivalent).

-

Add toluene as a solvent.

-

Carefully add thionyl chloride (2 equivalents) to the suspension.

-

Fit the flask with a reflux condenser and a drying tube.

-

Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.[9]

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-chloro-3-nitrobenzoyl chloride can be used directly in the next step.[9]

-

-

Formation of 2-Chloro-3-nitrobenzamide:

-

Cool the flask containing the crude 2-chloro-3-nitrobenzoyl chloride in an ice bath.

-

Slowly and carefully add concentrated ammonium hydroxide to the flask with vigorous stirring. This reaction is exothermic and should be performed in a well-ventilated fume hood.[9]

-

Continue stirring the mixture in the ice bath for 30 minutes. A precipitate of 2-chloro-3-nitrobenzamide will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any ammonium salts.[9]

-

Dry the product in a desiccator or a vacuum oven.

-

Expected Results and Characterization

The product, 2-chloro-3-nitrobenzamide, should be an off-white to white solid.[10] The melting point is reported to be in the range of 143-147°C.[10] The purity of the intermediate can be checked by thin-layer chromatography (TLC) and melting point determination.

Stage 2: Dehydration of 2-Chloro-3-nitrobenzamide to this compound

The second stage of the synthesis is the dehydration of the primary amide, 2-chloro-3-nitrobenzamide, to the target nitrile, this compound. Thionyl chloride is an effective reagent for this transformation.

Mechanistic Rationale

The dehydration of a primary amide with thionyl chloride proceeds through a series of steps:

-

The oxygen of the amide acts as a nucleophile and attacks the sulfur atom of thionyl chloride.[11][12]

-

A chloride ion is eliminated.

-

A base (which can be another molecule of the amide or a non-nucleophilic base added to the reaction) removes a proton from the nitrogen atom.

-

The resulting intermediate eliminates sulfur dioxide and a chloride ion to form the nitrile. The formation of the gaseous SO₂ byproduct helps to drive the reaction to completion.[13]

Caption: Mechanism of amide dehydration using thionyl chloride.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Equipment:

-

2-Chloro-3-nitrobenzamide

-

Thionyl chloride (SOCl₂)

-

Benzene or Toluene

-

Dilute sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dehydration Reaction:

-

In a fume hood, place 2-chloro-3-nitrobenzamide (1 equivalent) in a round-bottom flask.

-

Carefully add an excess of thionyl chloride (e.g., 5-8 equivalents).[14]

-

Heat the mixture to reflux for approximately 3 hours.[14]

-

After the reaction is complete, allow the mixture to cool.

-

Remove the excess thionyl chloride by distillation under reduced pressure.[14]

-

-

Work-up and Purification:

-

To the cooled residue, add benzene or toluene to extract the product.[14]

-

Transfer the organic extract to a separatory funnel and wash it with a dilute sodium hydroxide solution, followed by water until the washings are neutral.[14]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude this compound.

-

The crude product can be purified by recrystallization. A common solvent for recrystallization of similar compounds is methanol or ethanol.[14][15] The general procedure for recrystallization involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by vacuum filtration.[16][17][18]

-

Expected Results and Characterization

The final product, this compound, is a solid with a melting point reported to be in the range of 97-101°C.[2][19] The purity of the final product should be confirmed by techniques such as melting point determination, TLC, and spectroscopic methods (e.g., NMR, IR).

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 183-187[20] | White to cream-yellow powder[20] |

| 2-Chloro-3-nitrobenzamide | C₇H₅ClN₂O₃ | 200.58 | 143-147[10] | Off-white to white solid[10] |

| This compound | C₇H₃ClN₂O₂ | 182.56 | 97-101[2][19] | Solid[2] |

Safety Considerations

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

2-Chloro-3-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[21]

-

Thionyl chloride: Reacts violently with water. It is corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled.[9] Handle with extreme care under anhydrous conditions.

-

Ammonium hydroxide: Causes severe skin burns and eye damage. It can also cause respiratory irritation.[9]

-

This compound: Harmful if swallowed. Causes skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Solvents (Toluene, Benzene): These are flammable and have associated health risks. Avoid inhalation and skin contact.

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the synthesis of this compound from 2-chloro-3-nitrobenzoic acid. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures, researchers can confidently and safely produce this valuable chemical intermediate for their research and development endeavors. The provided protocols, with their emphasis on causality and self-validation, are designed to be both practical and educational for professionals in the field.

References

-

Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346659, 2-chloro-N-(3-nitrophenyl)benzamide. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 117054-76-9 | 2-Chloro-3-nitrobenzamide | MFCD00482025. Retrieved from [Link]

-

Clark, J. (2023). Reaction between acyl chlorides and ammonia - addition / elimination. Chemguide. Retrieved from [Link]

-

OrgoSolver. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Retrieved from [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

JoVE. (2025). Video: Acid Halides to Amides: Aminolysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

- Wang, Z., et al. (2019). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 24(15), 2789.

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines. Retrieved from [Link]

- Al-Masum, M., & El-Sayed, E. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(7), 8008–8014.

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

- Jha, S., et al. (2014). Dehydration of Amides to Nitriles: A Review. IOSR Journal of Applied Chemistry, 7(1), 53-60.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- Google Patents. (n.d.). US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19870, 2-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-amino benzoic acid.

- Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.

-

Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

Sources

- 1. Buy this compound | 34662-24-3 [smolecule.com]

- 2. This compound | 34662-24-3 | Benchchem [benchchem.com]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. reactionweb.io [reactionweb.io]

- 5. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Video: Acid Halides to Amides: Aminolysis [jove.com]

- 9. benchchem.com [benchchem.com]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. orgosolver.com [orgosolver.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Home Page [chem.ualberta.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mt.com [mt.com]

- 19. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 20. echemi.com [echemi.com]

- 21. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reduction of the nitro group in 2-Chloro-3-nitrobenzonitrile

An In-depth Technical Guide for the Selective Reduction of the Nitro Group in 2-Chloro-3-nitrobenzonitrile

Abstract

The selective reduction of the nitro group in this compound to yield 2-amino-3-chlorobenzonitrile is a critical transformation in synthetic organic chemistry. This resulting aniline derivative serves as a valuable building block for the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries[1][2]. The primary challenge of this conversion lies in achieving high chemoselectivity, preserving the susceptible chloro and nitrile functionalities from reduction. This guide provides a comprehensive analysis of prevalent reduction methodologies, delving into the mechanistic underpinnings, practical execution, and comparative evaluation of each approach to empower researchers in making informed experimental decisions.

Introduction: The Synthetic Challenge

This compound is a multifunctional aromatic compound.[3][4] Its synthetic utility is primarily unlocked through the reduction of the nitro group.[3][5] However, the presence of two other reducible groups—an aryl chloride and a nitrile—necessitates a carefully chosen reduction strategy to avoid unwanted side reactions such as hydrodehalogenation or nitrile reduction.

The goal is the exclusive transformation of the nitro group (-NO₂) into an amino group (-NH₂), a conversion that dramatically alters the electronic properties of the aromatic ring, changing a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one.[6] This guide will explore three primary classes of reduction techniques: metal-mediated reductions, catalytic hydrogenation, and catalytic transfer hydrogenation.

Caption: The target chemical transformation.

Metal-Mediated Reductions: Classic and Chemoselective

The use of dissolving metals in acidic media is a classic, robust, and often highly chemoselective method for nitro group reduction.[7][8] These methods are particularly advantageous for substrates containing functionalities like nitriles or aryl halides, which can be sensitive to catalytic hydrogenation.[9]

Mechanism: Single-Electron Transfer (SET)

The core mechanism involves a series of single-electron transfers from the metal surface (e.g., Fe, Sn, Zn) to the nitro group.[8][10] The resulting radical anion is protonated by the acidic medium. This sequence of electron transfer and protonation repeats, passing through nitroso and hydroxylamine intermediates, until the amine oxidation state is reached.[11][12] The acidic conditions are crucial for protonating intermediates and suppressing side reactions like the condensation of nitroso and hydroxylamine species to form azo or azoxy compounds.[10]

Caption: Stepwise reduction via nitroso and hydroxylamine intermediates.

Stannous Chloride (SnCl₂) Reduction

Stannous chloride (tin(II) chloride) is a particularly mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities, including nitriles.[13][14][15] The reaction is typically performed with SnCl₂·2H₂O in a polar solvent like ethanol or ethyl acetate.[9][13]

Causality Behind Experimental Choices:

-

Reagent: SnCl₂ is a preferred choice because it operates under conditions that are less harsh than Fe/HCl, minimizing potential side reactions. It is highly effective at preserving cyano groups.[13]

-

Stoichiometry: A significant excess of SnCl₂ (typically 3-5 equivalents) is used to ensure the complete reduction, which involves the transfer of six electrons per nitro group, with each Sn²⁺ donating two electrons to become Sn⁴⁺.[16]

-

Workup: A critical step is the workup. The initial product is often a complex with tin salts. Basification, typically with NaOH or NaHCO₃, is required to precipitate tin hydroxides and liberate the free amine for extraction.[9] This can lead to emulsions or voluminous precipitates, making product isolation challenging.

Experimental Protocol: SnCl₂ Reduction

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of substrate).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.[9]

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) under an inert nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Quenching: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

-

Basification & Workup: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% NaOH solution until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts.[9]

-

Extraction: Extract the aqueous slurry multiple times with ethyl acetate. The tin salts can sometimes make phase separation difficult; filtration through a pad of Celite® may be necessary to break up emulsions.[15]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-3-chlorobenzonitrile, which can be further purified by column chromatography or recrystallization.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and atom-economical method for nitro group reduction, where the only byproduct is water.[6][14] However, its application to this compound requires careful catalyst selection to ensure chemoselectivity.

Catalyst Selection: A Balancing Act

-

Palladium on Carbon (Pd/C): This is a highly active and common catalyst for nitro reductions.[14] However, it is also very efficient at catalyzing hydrodehalogenation, which would undesirably replace the chloro group with hydrogen. It can also reduce nitriles under more forcing conditions. Therefore, Pd/C is often a poor choice for this specific substrate.[9]

-

Raney Nickel (Raney Ni): This catalyst is also effective for nitro group reduction but is generally less prone to causing dehalogenation of aryl chlorides compared to Pd/C, making it a more suitable option.[14] However, Raney Ni can be effective in nitrile hydrogenation, so reaction conditions must be carefully controlled.[17]

-

Platinum on Carbon (Pt/C): Platinum-based catalysts can offer good selectivity for nitro group reduction while sparing both aryl halides and nitriles under specific conditions. Using sulfided platinum catalysts can further increase selectivity by poisoning sites that promote unwanted reductions.[9]

Catalytic Transfer Hydrogenation (CTH)

CTH is an increasingly popular alternative to using high-pressure hydrogen gas.[18] It employs a hydrogen donor molecule, such as ammonium formate, formic acid, or hydrazine, in the presence of a catalyst (typically Pd/C).[18][19][20] This method often offers enhanced selectivity and operational simplicity.[18][21]

Causality Behind Experimental Choices:

-

Hydrogen Source: Ammonium formate is a stable, inexpensive, and easy-to-handle solid that decomposes in situ on the catalyst surface to provide hydrogen.[18][22]

-

Catalyst: Despite its risks with H₂ gas, Pd/C is highly effective and commonly used for CTH. The reaction conditions are often milder, which can suppress dehalogenation.[18]

-

Workflow: The key advantage is operational safety and simplicity. The reaction can be run at atmospheric pressure in standard laboratory glassware without the need for specialized high-pressure reactors. The workup involves a simple filtration to remove the catalyst.[9]

Caption: A typical experimental workflow for CTH.

Analytical Monitoring

Effective monitoring is crucial to determine reaction completion and identify potential byproduct formation.

-

Thin Layer Chromatography (TLC): The most common method for real-time monitoring. The product amine is significantly more polar than the starting nitro compound, resulting in a lower Retention Factor (Rf) value.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, such as the dehalogenated compound (3-aminobenzonitrile).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass data for the starting material, product, and any non-volatile intermediates or byproducts, confirming the success of the transformation.

Comparative Analysis of Reduction Methods

| Feature | SnCl₂ / EtOH | Fe / HCl (Béchamp) | H₂ / Raney Ni | Catalytic Transfer (HCOONH₄ / Pd/C) |

| Chemoselectivity | Excellent (spares -CN, -Cl)[9][13] | Very Good (spares -CN)[10][14] | Good (risk of -CN reduction)[17] | Good to Excellent (low risk of dehalogenation)[18] |

| Reaction Conditions | Mild (Reflux) | Mild to Vigorous (Reflux) | Mild Temp, H₂ Pressure | Mild (Reflux, atm. pressure) |

| Workup | Difficult (tin salt removal)[15] | Moderate (iron sludge removal)[8] | Simple (catalyst filtration) | Simple (catalyst filtration)[9] |

| Safety | Moderate (reagents, tin waste)[16] | Exothermic, acid handling[7] | Flammable H₂ gas, pyrophoric catalyst | Flammable solvent |

| Cost & Waste | Moderate cost, tin waste[16] | Low cost, iron waste | Moderate catalyst cost | Moderate catalyst cost, simple waste |

| Ideal Application | Lab-scale, high functionality tolerance | Robust, large-scale synthesis | When dehalogenation is a major concern | Lab-scale, high-selectivity, simple setup |

Conclusion

The selective reduction of this compound is a nuanced but achievable synthetic step. For laboratory-scale synthesis where functional group tolerance is paramount, stannous chloride (SnCl₂) reduction offers excellent and reliable chemoselectivity, albeit with a challenging workup. For a simpler, safer, and cleaner procedure, catalytic transfer hydrogenation with ammonium formate and a palladium catalyst presents a highly attractive modern alternative that often provides high yields and selectivity under mild conditions. While classic catalytic hydrogenation with Raney Nickel is a viable option, it requires more careful optimization to prevent over-reduction. The choice of method ultimately depends on the scale of the reaction, available equipment, and the chemist's tolerance for specific workup and safety protocols.

References

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

-

Sn2+ reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Explain the mechanism of reaction of nitrobenzene with Sn/HCl. Sarthaks eConnect. [Link]

-

The results of the catalytic transfer hydrogenation of nitro compounds. ResearchGate. [Link]

-

Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. OrgoSolver. [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. NIH. [Link]

-

Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. ResearchGate. [Link]

-

Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. [Link]

-

Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]

-

What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. [Link]

-

Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

-

Reduction of nitro group in the presence of a nitrile. Reddit. [Link]

-

Stoichiometric Zn or Fe Metal Reduction. Wordpress. [Link]

-

Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. ACS Publications. [Link]

-

Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. NIH. [Link]

-

analytical methods. atsdr.cdc.gov. [Link]

-

Green reduction of nitriles and nitro compounds to corresponding amines... ResearchGate. [Link]

-

Synthesis of 2-chloro-4-aminobenzonitrile. PrepChem.com. [Link]

-

Synthesis of 4-amino-3-chlorobenzonitrile. PrepChem.com. [Link]

- US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

-

Nitro Reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Semantic Scholar. [Link]

-

Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane (2018). SciSpace. [Link]

-

Catalytic Hydrogenation Reaction. AZoM. [Link]

-

Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Modern Scientific Researches. [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]

-

Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]

-

4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis. Acme Synthetic Chemicals. [Link]

-

2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870. PubChem. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Buy this compound | 34662-24-3 [smolecule.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 34662-24-3 | Benchchem [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. orgosolver.com [orgosolver.com]

- 11. sarthaks.com [sarthaks.com]

- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. reddit.com [reddit.com]

- 16. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 17. Hydrogenation of nitrobenzonitriles using Raney nickel catalyst | Semantic Scholar [semanticscholar.org]

- 18. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

electrophilic aromatic substitution mechanism in 2-Chloro-3-nitrobenzonitrile synthesis

This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) mechanism underlying the synthesis of 2-Chloro-3-nitrobenzonitrile from 2-chlorobenzonitrile. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the factors governing this specific and important transformation. We will dissect the interplay of electronic and steric effects that dictate the regiochemical outcome, offering field-proven insights into the causality behind this classic yet nuanced organic reaction.

Introduction: The Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The reaction proceeds via a two-step mechanism:

-

Attack by the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][2] This initial step is typically the rate-determining step of the reaction.[1][3]

-

Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the electrophile, collapsing the sigma complex and restoring the highly stable aromatic system.[2][3]

The regioselectivity of EAS on substituted benzene rings is profoundly influenced by the electronic nature of the existing substituents. These groups can be broadly classified as either activating or deactivating, and as ortho/para or meta directors.[4][5]

The Directing Effects of Substituents in 2-Chlorobenzonitrile

The starting material, 2-chlorobenzonitrile, possesses two substituents on the benzene ring: a chloro group (-Cl) and a cyano group (-CN). Understanding their individual and combined directing effects is paramount to predicting the outcome of the nitration reaction.

The Chloro Group: An Ortho/Para Director and a Deactivator

The chloro group exhibits a dual nature. It is an ortho/para director due to its ability to donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the sigma complex intermediates for ortho and para attack.[4][6] However, due to its high electronegativity, the chloro group is also an inductively electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene.[4][6]

The Cyano Group: A Meta Director and a Strong Deactivator

The cyano group (-CN) is a powerful electron-withdrawing group, both inductively and through resonance.[4] This strong deactivating nature significantly reduces the nucleophilicity of the benzene ring.[4][7] The cyano group directs incoming electrophiles to the meta position. This is because the resonance structures of the sigma complexes for ortho and para attack place a positive charge adjacent to the positively polarized carbon of the cyano group, which is highly unfavorable. The meta-attack intermediate avoids this destabilizing interaction.[4]

The Combined Effect: A Consensus of Directing Influence

When multiple substituents are present on a benzene ring, the directing effect is typically governed by the most activating group.[8] However, in the case of 2-chlorobenzonitrile, both substituents are deactivating. Therefore, the regiochemical outcome is determined by a consensus of their directing effects, as well as steric considerations.

-

The chloro group at position 2 directs incoming electrophiles to its ortho (positions 1 and 3) and para (position 5) positions.

-

The cyano group at position 1 directs incoming electrophiles to its meta (positions 3 and 5) positions.

Both groups direct the incoming electrophile to position 3 and position 5 .

The Mechanism of Nitration: Formation of this compound

The nitration of 2-chlorobenzonitrile is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][9]

Generation of the Electrophile: The Nitronium Ion

The first step is the formation of the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[3][10][11]

Caption: Formation of the nitronium ion.

Electrophilic Attack and Formation of the Sigma Complex

The nitronium ion is then attacked by the π-electron system of 2-chlorobenzonitrile. As determined by the directing effects of the chloro and cyano groups, attack at position 3 is favored.

Caption: Electrophilic attack on 2-chlorobenzonitrile.

Let's analyze the stability of the sigma complex intermediates for attack at the possible positions:

| Position of Attack | Stability of Sigma Complex | Rationale |

| 3 (meta to -CN, ortho to -Cl) | Most Stable | The positive charge is delocalized to positions 2, 4, and 6. The resonance structure with the positive charge at position 2 is stabilized by the lone pair of the chlorine atom. This position is also meta to the deactivating cyano group, avoiding direct destabilization. |

| 5 (meta to -CN, para to -Cl) | Less Stable than 3 | The positive charge is delocalized to positions 2, 4, and 6. The resonance structure with the positive charge at position 2 is stabilized by the chlorine atom. However, this position is sterically more hindered for the incoming nitro group due to the adjacent chloro group. |

| 4 (para to -CN, meta to -Cl) | Least Stable | The positive charge is delocalized to positions 1, 3, and 5. The resonance structure with the positive charge at position 1 is highly destabilized by the adjacent electron-withdrawing cyano group. |

| 6 (ortho to -CN, ortho to -Cl) | Least Stable | The positive charge is delocalized to positions 1, 3, and 5. The resonance structure with the positive charge at position 1 is highly destabilized by the adjacent electron-withdrawing cyano group. |

The superior stability of the sigma complex formed by attack at the 3-position is the primary reason for the formation of this compound as the major product.

Deprotonation and Restoration of Aromaticity

Finally, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes the proton from the carbon atom at position 3, restoring the aromatic ring and yielding the final product, this compound.

Caption: Deprotonation and product formation.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental procedure for the nitration of 2-chlorobenzonitrile.

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

2-Chlorobenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Dilute Ammonium Hydroxide

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath.

-

Slowly add 2-chlorobenzonitrile to the cooled sulfuric acid with continuous stirring until it is completely dissolved.

-

Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-chlorobenzonitrile in sulfuric acid, maintaining a low temperature (typically 0-10 °C) throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at low temperature for a specified period to ensure complete reaction.

-

Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

-

The solid crude product, this compound, will precipitate out of the solution.

-

Neutralize the mixture with dilute ammonium hydroxide.[12]

-

Filter the crude product, wash it thoroughly with cold water, and dry it.[12]

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified this compound.[12]

Conclusion

The synthesis of this compound via the nitration of 2-chlorobenzonitrile is a classic example of regioselectivity in electrophilic aromatic substitution on a disubstituted benzene ring. A thorough understanding of the competing directing effects of the chloro and cyano substituents, coupled with an appreciation for the relative stabilities of the possible sigma complex intermediates, allows for a clear and logical explanation of the observed product. The chloro group's ability to stabilize the ortho-attack intermediate through resonance, combined with the meta-directing influence of the powerful electron-withdrawing cyano group, synergistically favors the formation of the 3-nitro isomer. This in-depth mechanistic understanding is crucial for the rational design of synthetic routes and the optimization of reaction conditions in the fields of pharmaceutical and materials science.

References

-

Ingold, C. K., & Vass, C. C. N. (1928). The nature of the alternating effect in carbon chains. Part XXIII. Anomalous orientation by halogens, and its bearing on the problem of the ortho–para ratio, in aromatic substitution. J. Chem. Soc., 417-425. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.

-

KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. kbr.com [kbr.com]

- 10. chem.libretexts.org [chem.libretexts.org]